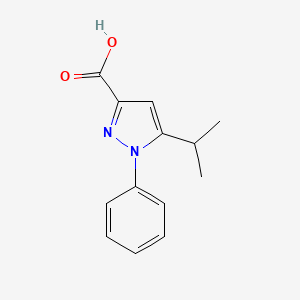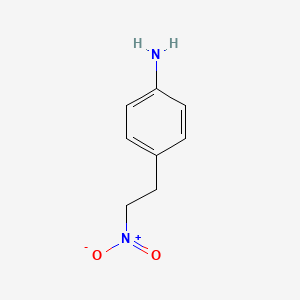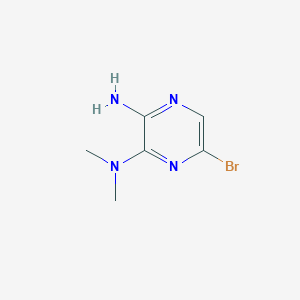
(2-Aminoethyl)phosphinic acid
Übersicht
Beschreibung
(2-Aminoethyl)phosphinic acid is a phosphonic acid derivative characterized by the presence of an aminoethyl group attached to the phosphorus atom
Wirkmechanismus
Target of Action
(2-Aminoethyl)phosphinic acid, also known as 2-AEP, is a naturally abundant phosphonate that is used by many prokaryotic systems as a source of phosphorus . It is considered a Human Endogenous Metabolite .
Mode of Action
As a phosphonate, 2-AEP possesses a characteristic C−P bond in which phosphorus is directly bonded to carbon . This allows it to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This makes it a potential lead compound for the development of a variety of drugs .
Biochemical Pathways
It is known that phosphonates, including 2-aep, can inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . This suggests that 2-AEP could affect a wide range of biochemical pathways.
Pharmacokinetics
Its solubility in water (50 mg/ml, clear, colorless ) suggests that it could have good bioavailability
Result of Action
Its ability to mimic the phosphates and carboxylates of biological molecules and potentially inhibit metabolic enzymes suggests that it could have a wide range of effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
(2-Aminoethyl)phosphinic acid plays a crucial role in biochemical reactions, particularly as a phosphorus source for various microorganisms. It is known to interact with several enzymes and proteins, including those involved in phosphorus metabolism. For instance, this compound can serve as a substrate for phosphonatase enzymes, which catalyze the cleavage of the C-P bond, releasing inorganic phosphate . Additionally, it has been shown to interact with transport proteins that facilitate its uptake and distribution within cells .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the growth and proliferation of certain bacterial species by serving as a phosphorus source . It also impacts the expression of genes involved in phosphorus uptake and utilization, thereby influencing overall cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound has been shown to inhibit certain phosphatases, thereby regulating the levels of phosphorylated intermediates within the cell . Additionally, it can influence gene expression by acting as a signaling molecule that modulates transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under various conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to affect cellular function, including alterations in metabolic pathways and enzyme activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can serve as a beneficial phosphorus source, supporting normal cellular functions and growth . At high doses, this compound may exhibit toxic effects, including disruptions in metabolic processes and potential adverse effects on organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to phosphorus metabolism. It interacts with enzymes such as phosphonatases and phosphonopyruvate hydrolase, which catalyze the breakdown of phosphonic acids . These interactions influence metabolic flux and the levels of various metabolites within the cell, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These proteins help in the uptake of this compound from the extracellular environment and its subsequent distribution to various cellular compartments . The localization and accumulation of this compound within cells can affect its biochemical activity and overall cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It is often directed to particular cellular compartments, such as the cytoplasm or organelles, through targeting signals and post-translational modifications . These localization patterns are crucial for the proper functioning of this compound in various biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)phosphinic acid typically involves the reaction of ethylenediamine with phosphorous acid. The reaction is carried out under controlled conditions, often involving the use of a solvent such as water or an organic solvent. The reaction mixture is heated to facilitate the formation of the desired product. The general reaction can be represented as follows:
H2NCH2CH2NH2+H3PO3→H2NCH2CH2P(O)(OH)2+NH3
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminoethyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted aminoethylphosphinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Aminoethyl)phosphinic acid is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science.
Biology
In biological research, this compound is studied for its role as a phosphorus source for microorganisms. It is also used in the synthesis of biologically active compounds, including enzyme inhibitors and antimicrobial agents.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic applications. These include the development of drugs targeting specific enzymes and metabolic pathways.
Industry
Industrially, this compound is used in the production of flame retardants, water treatment chemicals, and agricultural products. Its unique chemical properties make it suitable for various industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Aminoethyl)phosphonic acid: Similar in structure but contains a phosphonic acid group instead of a phosphinic acid group.
(2-Aminoethyl)phosphine oxide: Contains a phosphine oxide group, offering different chemical reactivity.
(2-Aminoethyl)phosphonate: Another related compound with distinct chemical properties.
Uniqueness
(2-Aminoethyl)phosphinic acid is unique due to its specific combination of an aminoethyl group and a phosphinic acid group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-aminoethyl-hydroxy-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6NO2P/c3-1-2-6(4)5/h1-3H2/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGPBZIWVBCDOP-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[P+](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the research offer any insights into the potential applications of (2-Aminoethyl)phosphinic acid?
A1: Unfortunately, the provided research papers do not delve into the applications of this compound. The focus of the first paper is primarily on the synthesis and basic characterization of bis(aminoalkyl)phosphinic acids. The second paper investigates interspecific competition between cyanobacteria species on different phosphorus sources and doesn't involve this compound. Therefore, we cannot deduce any specific applications from these research articles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)




![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)

![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)




